2,3-Difluoro-4-(methylthio)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Difluoro-4-(methylthio)benzoic acid is an organic compound with the molecular formula C8H6F2O2S and a molecular weight of 204.2 g/mol . It is characterized by the presence of two fluorine atoms and a methylthio group attached to a benzoic acid core. This compound is used in various chemical research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It’s structurally similar compound, 4-(methylthio)benzoic acid, has been reported to interact with dna and prevent mutation induction in escherichia coli k12 .
Mode of Action
Based on the reported activity of 4-(methylthio)benzoic acid, it may interact with dna and prevent mutation induction .
Result of Action
4-(methylthio)benzoic acid, a structurally similar compound, has been reported to reduce cisplatin nephrotoxicity in rats .
Action Environment
It is generally recommended to use the compound in a well-ventilated area to avoid inhalation of its powder or vapor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-4-(methylthio)benzoic acid typically involves the introduction of fluorine and methylthio groups onto a benzoic acid derivative. One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The methylthio group can be introduced via a nucleophilic substitution reaction using methylthiolate salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic and nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The reaction conditions typically include the use of solvents like dichloromethane or acetonitrile and catalysts to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-4-(methylthio)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Amines, thiols, using solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted benzoic acid derivatives.
Scientific Research Applications
2,3-Difluoro-4-(methylthio)benzoic acid is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2,3-Difluoro-4-(trifluoromethyl)benzoic acid: Similar structure but with a trifluoromethyl group instead of a methylthio group.
2,3-Difluoro-4-(methylthio)benzoic acid: Similar structure but with different substituents on the benzoic acid core.
Uniqueness
This compound is unique due to the presence of both fluorine and methylthio groups, which confer distinct chemical reactivity and biological activity compared to other benzoic acid derivatives .
Properties
IUPAC Name |
2,3-difluoro-4-methylsulfanylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2S/c1-13-5-3-2-4(8(11)12)6(9)7(5)10/h2-3H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBJXTKHMHMFSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=C(C=C1)C(=O)O)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.